Benzyl-N-bis(PEG3-Boc)
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Overview
Description
Benzyl-N-bis(PEG3-Boc) is a polyethylene glycol (PEG) linker that contains a benzyl group and two PEG3-t-butyl ester groups. The benzyl group acts as a protecting group for the amine and can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-N-bis(PEG3-Boc) typically involves the reaction of benzylamine with PEG3-t-butyl ester under specific conditions. The benzyl group serves as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions .
Industrial Production Methods
Industrial production methods for Benzyl-N-bis(PEG3-Boc) involve large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in reagent grade for research purposes and is available in various quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl-N-bis(PEG3-Boc) undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyl group can be deprotected via hydrogenolysis.
Acidic Hydrolysis: The t-butyl ester groups can be removed under acidic conditions.
Common Reagents and Conditions
Hydrogenolysis: Commonly uses hydrogen gas and a palladium catalyst.
Acidic Hydrolysis: Typically involves the use of strong acids like hydrochloric acid.
Major Products Formed
Hydrogenolysis: Results in the removal of the benzyl protecting group, yielding the free amine.
Acidic Hydrolysis: Leads to the removal of the t-butyl ester groups, resulting in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Benzyl-N-bis(PEG3-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase water solubility.
Biology: Employed in the synthesis of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of PEGylated drugs to enhance their solubility and stability.
Industry: Applied in the production of various PEG-based materials and products
Mechanism of Action
The mechanism of action of Benzyl-N-bis(PEG3-Boc) involves its role as a PEG linker. The benzyl group acts as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl-N-bis(PEG3-Boc): Another PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras).
N-(t-butyl ester-PEG3)-N-bis(PEG3-Mal): A branched conjugation reagent with a terminal t-butyl group and a terminal pair of maleimide groups
Uniqueness
Benzyl-N-bis(PEG3-Boc) is unique due to its specific combination of benzyl and PEG3-t-butyl ester groups, which provide both hydrophilic properties and the ability to undergo specific deprotection reactions. This makes it particularly useful in applications requiring increased water solubility and controlled deprotection .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHNLSMJCAWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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